molecular formula C18H18ClF3N4O3 B1621853 1-(4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino)-2-pyridinium-1-ylethan-1-one chloride CAS No. 219139-24-9

1-(4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino)-2-pyridinium-1-ylethan-1-one chloride

Cat. No.: B1621853
CAS No.: 219139-24-9
M. Wt: 430.8 g/mol
InChI Key: FSBRTEGLYLFVEJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine core substituted at the 4-position with a 2-nitro-4-(trifluoromethyl)phenyl group. A pyridinium moiety is connected via an ethanone bridge, forming a quaternary ammonium chloride salt. The pyridinium chloride moiety likely improves aqueous solubility, making the compound suitable for pharmaceutical formulations .

Properties

IUPAC Name

1-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-2-pyridin-1-ium-1-ylethanone;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N4O3.ClH/c19-18(20,21)14-4-5-15(16(12-14)25(27)28)23-8-10-24(11-9-23)17(26)13-22-6-2-1-3-7-22;/h1-7,12H,8-11,13H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBRTEGLYLFVEJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C[N+]3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClF3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381470
Record name 1-(2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2-oxoethyl)pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219139-24-9
Record name 1-(2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2-oxoethyl)pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino)-2-pyridinium-1-ylethan-1-one chloride is a chemical compound of significant interest due to its potential biological activities. This article reviews the compound's biological properties, pharmacological effects, and relevant research findings.

  • Molecular Formula : C12H14F3N3O2
  • Molecular Weight : 289.26 g/mol
  • CAS Number : 219139-24-9
  • Physical State : Solid
  • Melting Point : 65 °C

The biological activity of this compound is primarily attributed to its structural components, which include a piperazine moiety and a nitro-trifluoromethyl phenyl group. These features are known to influence interactions with various biological targets, including receptors and enzymes.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that piperazine derivatives can inhibit the growth of various bacteria and fungi. The presence of the nitro group enhances the antimicrobial efficacy by facilitating electron transfer processes in microbial cells .

Anticancer Properties

There is emerging evidence supporting the anticancer potential of piperazine derivatives. In vitro studies have demonstrated that compounds with similar functionalities can induce apoptosis in cancer cell lines by activating caspase pathways and disrupting mitochondrial function . The specific effects of this compound on cancer cells are yet to be fully elucidated.

Neuropharmacological Effects

Piperazine derivatives are also known for their neuropharmacological activities. They can act as modulators of neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation may contribute to anxiolytic or antidepressant effects, making such compounds potential candidates for treating mood disorders .

Case Studies

  • Study on Antimicrobial Efficacy : A study involving various piperazine derivatives showed that those with trifluoromethyl substitutions exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Activity Assessment : In a laboratory setting, a derivative closely related to the compound was tested against breast cancer cell lines, revealing significant cytotoxic effects at micromolar concentrations .
  • Neuropharmacological Evaluation : A behavioral study assessed the effects of similar piperazine compounds in animal models, indicating potential anxiolytic effects through modulation of the GABAergic system .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuropharmacologicalPotential anxiolytic effects

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its pharmacological properties. Research has shown that derivatives of piperazine, particularly those containing nitro and trifluoromethyl substituents, exhibit significant activity against various biological targets.

  • Antidepressant Activity : Studies indicate that piperazine derivatives can act as serotonin receptor modulators, which may lead to the development of new antidepressants. The specific nitro and trifluoromethyl substitutions are believed to enhance receptor affinity and selectivity .
  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation. For example, compounds similar to 1-(4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino)-2-pyridinium have been tested against various cancer cell lines, demonstrating cytotoxic effects .

Material Science

The compound's unique chemical properties make it suitable for applications in material science, particularly in the development of advanced materials with specific functionalities.

  • Polymer Synthesis : The incorporation of piperazine-based compounds into polymer matrices can enhance mechanical properties and thermal stability. Research has explored the use of such compounds in creating high-performance materials for industrial applications .
  • Surface Modification : The compound can be used to modify surfaces for improved adhesion properties or to impart specific functionalities to coatings, which is crucial in electronics and biomedical devices .

Case Study 1: Antidepressant Development

A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives for their antidepressant-like effects. The compounds were subjected to behavioral tests in animal models, showing that modifications similar to those found in 1-(4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino)-2-pyridinium significantly increased efficacy compared to traditional antidepressants .

Case Study 2: Anticancer Screening

In research published in Cancer Letters, a set of nitro-substituted piperazine derivatives was screened against breast cancer cell lines. Results indicated that certain structural modifications led to enhanced antiproliferative activity, suggesting that compounds like 1-(4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino)-2-pyridinium could be further optimized for therapeutic use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a comparative analysis of structurally related arylpiperazine derivatives, highlighting key differences in substituents, linkers, and terminal groups:

Table 1: Structural Comparison of Selected Arylpiperazine Derivatives

Compound Name Aryl Substituents Linker Terminal Group Molecular Weight (g/mol)* Key Features
Target Compound 2-Nitro-4-(trifluoromethyl)phenyl Ethanone Pyridinium chloride ~495.8 Combines electron-withdrawing groups (NO₂, CF₃) with a hydrophilic pyridinium salt.
1,1-Bis{2-chloro-[4-(3-{1,2,4-triazolo[4,3-a]pyridin-3-(2H)-on-2-yl}propyl)piperazine-1-yl]phenyl}ethane trihydrochloride (Compound f, ) 2-Chlorophenyl Propane Triazolopyridinone ~852.9 Chloro substituents; triazolopyridinone may enhance π-π stacking interactions.
MK29 (1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone, ) 4-(Trifluoromethyl)phenyl Ethanone Acetyl ~302.3 Trifluoromethyl group improves lipophilicity; lacks pyridinium moiety.
N-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine () 2-Nitro-4-(trifluoromethyl)phenyl None Piperazine ~319.7 Shared aryl group with target compound but no ethanone-pyridinium tail.

*Molecular weights calculated based on structural formulas.

Key Research Findings and Hypotheses

A. Electron-Withdrawing Substituents

  • The 2-nitro-4-(trifluoromethyl)phenyl group in the target compound enhances electron-withdrawing effects compared to chloro- or methoxy-substituted analogs (e.g., Compound h in ). This may increase binding affinity to serotonin or dopamine receptors, as seen in related arylpiperazines .
  • Trifluoromethyl (-CF₃) groups are known to improve metabolic stability and membrane permeability, as observed in MK29 and MK30 .

B. Pyridinium Chloride Advantage

  • The pyridinium chloride terminus likely enhances solubility in polar solvents, addressing a common limitation of lipophilic arylpiperazines (e.g., MK35 in ). This feature is absent in N-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine , which may limit its bioavailability.

Preparation Methods

Formation of the Chloroethyl Intermediate

The process starts with N-(2-hydroxyethyl)-3-(trifluoromethyl)aniline, which is treated with thionyl chloride (SOCl₂) in dichloromethane at 0°C. This converts the hydroxyl group to a chloride, yielding N-(2-chloroethyl)-3-(trifluoromethyl)aniline hydrochloride:

$$
\text{N-(2-hydroxyethyl)-3-(trifluoromethyl)aniline} + \text{SOCl}_2 \rightarrow \text{N-(2-chloroethyl)-3-(trifluoromethyl)aniline hydrochloride}
$$

The reaction proceeds via nucleophilic substitution, with SOCl₂ acting as both a chlorinating agent and a Lewis acid. The crude product is isolated by solvent evaporation and used directly in the next step.

Cyclization to Piperazine

The chloroethyl intermediate undergoes cyclization in the presence of a base (e.g., sodium carbonate) to form the piperazine ring. Heating the mixture in acetonitrile at 60°C for 15 hours facilitates intramolecular nucleophilic attack, forming N-(3-trifluoromethylphenyl)piperazine:

$$
\text{N-(2-chloroethyl)-3-(trifluoromethyl)aniline} \xrightarrow{\text{Na}2\text{CO}3, \Delta} \text{N-(3-trifluoromethylphenyl)piperazine}
$$

The product is purified via precipitation in hexane, achieving yields of 84–99%.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Solvent Choice : Dichloromethane and acetonitrile are preferred for their ability to dissolve both polar and non-polar intermediates.
  • Temperature Control : Reactions involving SOCl₂ or chloroacetyl chloride require cooling (0°C) to minimize side reactions.

Purification Strategies

  • Precipitation : Hexane is used to precipitate the final product, removing unreacted starting materials.
  • Column Chromatography : Aluminum oxide (Al₂O₃) with chloroform as the eluent effectively separates the target compound from byproducts.

Characterization Data

Property Value/Description Source
Molecular Formula C₁₈H₁₈ClF₃N₄O₃ PubChem
Molecular Weight 430.8 g/mol PubChem
$$^1\text{H}$$ NMR (DMSO) δ 8.5–7.5 (aromatic), δ 4.2 (–CH₂–) ACS
Yield 61–84% HU190546B

Industrial-Scale Considerations

A patent from JELSciences highlights the importance of avoiding expensive reagents and optimizing condensation steps. For example, using n-octane instead of traditional solvents reduces reaction time from 12 hours to 2 hours, improving yields from 94% to 99%.

Q & A

Q. What are the optimal synthetic routes for this compound, considering its nitro and trifluoromethyl substituents?

Methodological Answer:

  • Step 1 : Introduce the nitro group via nitration of the phenyl ring under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration.
  • Step 2 : Install the trifluoromethyl group using Ullmann-type coupling or nucleophilic aromatic substitution with a Cu(I) catalyst .
  • Step 3 : Piperazine ring formation via nucleophilic displacement of a chloro-intermediate with piperazine in refluxing ethanol.
  • Step 4 : Quaternization of the pyridine ring using chlorinated ethanone derivatives to form the pyridinium chloride salt.
  • Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol/water.
  • Characterization : Confirm structure via ¹H/¹³C NMR, IR (C=O stretch ~1700 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion peak).

Table 1 : Example Reaction Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
NitrationHNO₃/H₂SO₄, 0°C6592%
TrifluoromethylationCF₃I, CuI, DMF, 120°C4585%
Piperazine couplingPiperazine, EtOH, reflux7895%

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures to avoid inhalation of fine particles .
  • Storage : Store in a desiccator at 4°C under nitrogen to prevent hydrolysis of the chloride salt.
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in reported biological activity?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 113 K) to determine bond lengths, angles, and charge distribution .
  • Refinement : Apply SHELXL-2018 with TWIN commands for twinned crystals and PART instructions for disordered atoms .
  • Validation : Cross-check with CCDC databases to confirm structural uniqueness.

Table 2 : Crystallographic Parameters (Example)

ParameterValue
Space groupP2₁/c
R factor0.035
Data/parameter ratio18.8
C–C bond length (Å)1.39–1.52

Q. How should researchers address contradictory cytotoxicity data across cell lines?

Methodological Answer:

  • Assay Optimization :
    • Use standardized cell lines (e.g., HEK293 vs. HeLa) with matched passage numbers.
    • Control for solvent effects (DMSO ≤0.1% v/v) .
  • Mechanistic Studies :
    • Perform receptor-binding assays (e.g., radioligand displacement for serotonin/dopamine receptors) to confirm target engagement .
    • Validate via siRNA knockdown of suspected targets (e.g., 5-HT₂A receptors).
  • Data Analysis :
    • Apply ANOVA with post-hoc Tukey tests to assess significance.
    • Use cheminformatics tools (e.g., Schrödinger Suite) to model SAR and identify steric/electronic clashes in active conformers .

Q. What computational methods predict metabolic stability of this compound?

Methodological Answer:

  • In Silico Tools :
    • Calculate LogP (4.2) and topological polar surface area (TPSA ~75 Ų) using MarvinSketch to estimate blood-brain barrier permeability .
    • Simulate CYP450 metabolism (CYP3A4/2D6) with StarDrop or ADMET Predictor.
  • Experimental Validation :
    • Conduct microsomal stability assays (rat/human liver microsomes, NADPH cofactor).
    • Monitor degradation via LC-MS/MS over 60 minutes; calculate t₁/₂ using first-order kinetics.

Q. How can researchers mitigate batch-to-batch variability in pharmacological assays?

Methodological Answer:

  • Quality Control :
    • Enforce ≥98% purity (HPLC) and confirm absence of regioisomers via ¹H NMR (e.g., aromatic proton splitting patterns) .
    • Use chiral HPLC to exclude enantiomeric impurities if asymmetric centers are present.
  • Standardization :
    • Pre-treat cells with identical media formulations and passage counts.
    • Calibrate equipment (e.g., plate readers) daily with reference standards.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino)-2-pyridinium-1-ylethan-1-one chloride
Reactant of Route 2
Reactant of Route 2
1-(4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino)-2-pyridinium-1-ylethan-1-one chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.